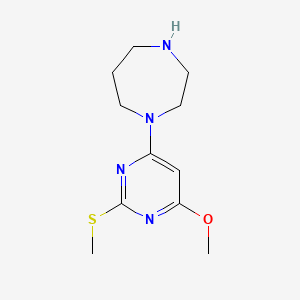
1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a methoxy group, a methylsulfanyl group, and a diazepane ring
Méthodes De Préparation
The synthesis of 1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane involves several steps. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine core is synthesized by reacting appropriate starting materials under specific conditions. This step often involves the use of reagents such as ammonia or amines, and catalysts to facilitate the reaction.
Introduction of the methoxy and methylsulfanyl groups: The methoxy and methylsulfanyl groups are introduced through substitution reactions. These reactions typically require the use of reagents like methanol and methylthiol, along with suitable catalysts.
Formation of the diazepane ring: The diazepane ring is formed by cyclization reactions involving appropriate precursors. This step may involve the use of reagents such as dihalides and bases to promote ring closure.
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Reagents such as lithium aluminum hydride or sodium borohydride are commonly used for these reactions.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of the pyrimidine ring may yield dihydropyrimidine derivatives.
Applications De Recherche Scientifique
1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it useful in the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the pharmaceutical, agricultural, and chemical industries.
Mécanisme D'action
The mechanism of action of 1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(6-Methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in the substituents and ring structures. They are also studied for their potential biological activities, including kinase inhibition.
Benzimidazoles: These compounds have a benzimidazole core and are known for their diverse biological activities. They are used in the development of drugs for various diseases, including cancer and infectious diseases.
Propriétés
Formule moléculaire |
C11H18N4OS |
|---|---|
Poids moléculaire |
254.35 g/mol |
Nom IUPAC |
1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)-1,4-diazepane |
InChI |
InChI=1S/C11H18N4OS/c1-16-10-8-9(13-11(14-10)17-2)15-6-3-4-12-5-7-15/h8,12H,3-7H2,1-2H3 |
Clé InChI |
NEFHWZQNSRSMMY-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC(=NC(=C1)N2CCCNCC2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


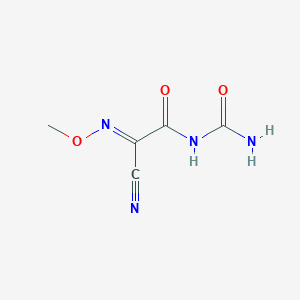
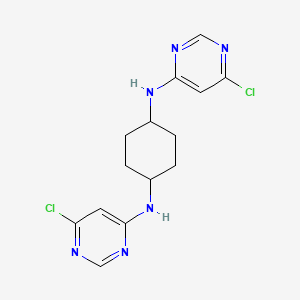
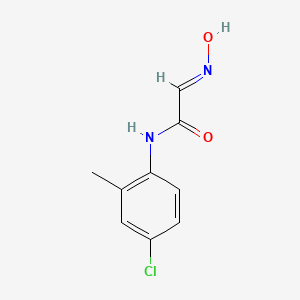
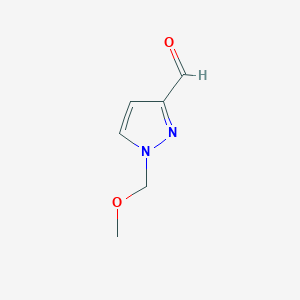
![Tributyl[4-(2-butyloctyl)-2-thienyl]stannane](/img/structure/B12328099.png)


![Phenol,4-[[(4-butylphenyl)imino]methyl]-, 1-acetate](/img/structure/B12328132.png)
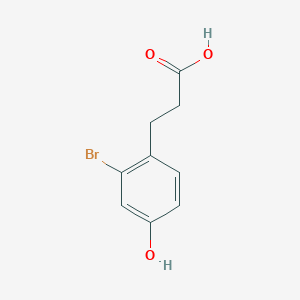

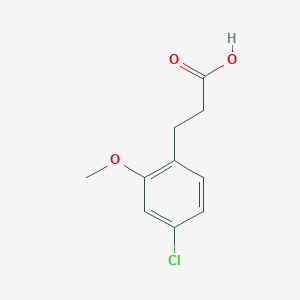

![(1R,3R,4R)-Rel-2-Boc-5,5-difluoro-2-azabicyclo-[2.2.2]octane-3-carboxylic acid](/img/structure/B12328163.png)

